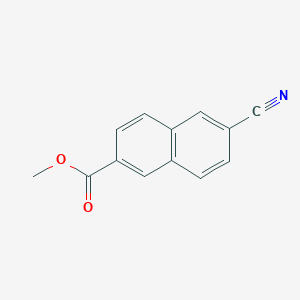

Methyl 6-cyanonaphthalene-2-carboxylate

Description

Contextualization within Naphthalene-2-Carboxylate Chemistry and Cyano-Substituted Aromatic Systems

Naphthalene-2-carboxylates are a well-established class of compounds, with the naphthalene (B1677914) core providing a larger, more electron-rich aromatic system compared to a simple benzene (B151609) ring. alfa-chemistry.com This extended π-system influences the electronic and photophysical properties of its derivatives, making them suitable for applications in dyes, pigments, and pharmaceuticals. lifechemicals.comvedantu.com The introduction of substituents onto the naphthalene ring allows for the fine-tuning of these properties.

The cyano group, a potent electron-withdrawing group, significantly modulates the electronic landscape of the aromatic system to which it is attached. In cyano-substituted aromatic systems, this functional group can enhance thermal stability and influence intermolecular interactions, which is particularly relevant in the design of materials for organic electronics. nih.govgatech.edu The presence of both the naphthalene-2-carboxylate moiety and the cyano group in Methyl 6-cyanonaphthalene-2-carboxylate creates a molecule with a distinct push-pull electronic character, a feature often sought after in the development of functional organic materials.

Significance as a Building Block in Advanced Organic Synthesis and Materials Science

The true value of this compound lies in its utility as a molecular building block. lifechemicals.comrsc.org The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a handle for further chemical modifications. The cyano group can also be transformed into various functionalities, such as amines or amides, or it can participate in cycloaddition reactions.

This versatility makes it a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, naphthalene derivatives are integral components in a number of commercialized drugs. lifechemicals.com In materials science, the rigid and planar nature of the naphthalene core, combined with the electronic influence of the cyano group, makes this compound an attractive component for the synthesis of liquid crystals, organic semiconductors, and fluorescent probes. rsc.orgnih.govphotonics.pl The introduction of a naphthalene unit into molecular structures can lead to smaller energy gaps and enhanced stability in organic solid-state laser dyes. rsc.orgresearchgate.net

Evolution of Research Themes and Methodologies Pertaining to Substituted Naphthalenes

The synthesis of substituted naphthalenes has evolved significantly over the years. Early methods often relied on classical electrophilic aromatic substitution reactions, which could sometimes lead to mixtures of isomers and lacked precise regiochemical control. The advent of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of functionalized aromatic compounds.

A key synthetic precursor to this compound is Methyl 6-bromo-2-naphthoate. The development of efficient palladium-catalyzed cyanation reactions has provided a reliable method for converting aryl bromides into their corresponding nitriles. rsc.orgnih.govresearchgate.netacs.orgnih.gov This transformation is a cornerstone in the synthesis of cyano-substituted aromatic compounds. The evolution of ligands and catalytic systems for these reactions has led to milder reaction conditions, broader substrate scope, and improved functional group tolerance, making the synthesis of molecules like this compound more accessible and efficient.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application and handling.

| Property | Value |

| IUPAC Name | methyl 6-cyano-2-naphthoate |

| CAS Number | 5088-91-5 |

| Molecular Formula | C13H9NO2 |

| Molecular Weight | 211.22 g/mol |

| Physical Form | White to Yellow Solid |

| Purity | >95% |

Data sourced from Sigma-Aldrich.

Spectroscopic Data of a Related Precursor: Methyl 6-bromo-2-naphthoate

| Property | Value |

| Molecular Formula | BrC10H6CO2CH3 |

| Molecular Weight | 265.10 g/mol |

| Melting Point | 123-126 °C (lit.) |

| SMILES string | COC(=O)c1ccc2cc(Br)ccc2c1 |

| InChI | 1S/C12H9BrO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Synthesis of a Key Precursor: Methyl 6-bromo-2-naphthoate

A common synthetic route to Methyl 6-bromo-2-naphthoate involves the esterification of 6-bromo-2-naphthalenecarboxylic acid.

A typical laboratory procedure involves dissolving 6-bromo-2-naphthalenecarboxylic acid in anhydrous methanol (B129727), followed by the slow addition of concentrated sulfuric acid. The mixture is then refluxed overnight. After cooling, the reaction is quenched with a saturated aqueous solution of sodium carbonate, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield Methyl 6-bromo-2-naphthoate as a white solid. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-cyanonaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACGNGQPYPCGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498074 | |

| Record name | Methyl 6-cyanonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5088-91-5 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5088-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-cyanonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 6 Cyanonaphthalene 2 Carboxylate

Established Synthetic Routes to the Core Naphthalene-2-Carboxylate Scaffold

The construction of the naphthalene (B1677914) core functionalized with a carboxylate group is a critical first stage. This is typically achieved by modifying existing naphthalene derivatives.

Strategies Involving Naphthalene-2-Carboxylic Acid Precursors

A primary route to the naphthalene-2-carboxylate scaffold begins with Naphthalene-2-carboxylic acid (also known as 2-Naphthoic acid). nist.govmedchemexpress.com This compound serves as a direct precursor to the desired scaffold. Another significant precursor is 2,6-Naphthalenedicarboxylic acid, a colorless solid that provides a naphthalene ring already functionalized at the 2 and 6 positions. wikipedia.org This di-acid is a valuable starting material as it sets the stage for the introduction of the distinct cyano and methyl ester groups.

Historically, 2,6-Naphthalenedicarboxylic acid was first prepared via the hydrolysis of 2,6-dicyanonaphthalene. wikipedia.org Modern industrial processes often involve the oxidation of 2,6-dialkylnaphthalene precursors. For instance, a two-stage oxidation process can be employed where a 6-alkyl-2-naphthoic acid is first formed and then further oxidized to yield 2,6-naphthalenedicarboxylic acid. google.com

Approaches Utilizing Related Naphthalene Derivatives

An alternative strategy involves the synthesis of the scaffold from more accessible naphthalene derivatives, such as those with alkyl substituents. The oxidation of 2,6-dialkylnaphthalenes, particularly 2,6-diisopropylnaphthalene, is a common industrial method to produce 2,6-naphthalenedicarboxylic acid. wikipedia.orgresearchgate.net This approach leverages the relative ease of introducing alkyl groups onto the naphthalene ring, which are then converted to the required carboxylic acid functionalities. The selectivity of these alkylation and oxidation reactions is crucial for achieving high yields of the desired 2,6-isomer. researchgate.net

| Precursor | Reaction Type | Product | Key Features |

| Naphthalene-2-carboxylic acid | Direct Use | Naphthalene-2-carboxylate scaffold | A straightforward starting point for esterification. nist.gov |

| 2,6-Dicyanonaphthalene | Hydrolysis | 2,6-Naphthalenedicarboxylic acid | An early, foundational method for creating the di-acid. wikipedia.org |

| 2,6-Dialkylnaphthalenes | Oxidation | 2,6-Naphthalenedicarboxylic acid | A common industrial route, often involving multi-step oxidation. google.comresearchgate.net |

| 1,8-Naphthalenedicarboxylic acid | Isomerization | 2,6-Naphthalenedicarboxylic acid | Involves the intermediacy of dipotassium (B57713) dicarboxylates. wikipedia.org |

Functional Group Interconversions and Derivatization Strategies

Once the naphthalene-2-carboxylate scaffold is in place, the next phase involves the precise installation and modification of the functional groups at the C2 and C6 positions.

Esterification Reactions for Methyl Ester Formation

The formation of the methyl ester from the corresponding carboxylic acid is a fundamental transformation. The Fischer esterification is a widely employed and cost-effective method for this purpose, especially on a large scale. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid (such as 6-cyanonaphthalene-2-carboxylic acid or 2,6-naphthalenedicarboxylic acid) with an alcohol, typically methanol (B129727) in this case, in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water generated as a byproduct is removed. masterorganicchemistry.comresearchgate.net The mechanism proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com

Introduction of the Cyano Group via Directed Functionalization

The cyano group (C≡N) is a key feature of the target molecule. Nitriles, or organic compounds containing a cyano group, are valuable in organic synthesis as they can be hydrolyzed to form carboxylic acids or reduced to form primary amines. ebsco.comlibretexts.org The introduction of this group onto the naphthalene ring can be accomplished through several methods.

A common laboratory and industrial method involves the nucleophilic substitution of an alkyl halide with a cyanide ion. ebsco.com In the context of the naphthalene scaffold, this would typically involve a precursor such as methyl 6-bromonaphthalene-2-carboxylate. A palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium cyanide is a modern and efficient way to achieve this transformation.

Alternatively, the Sandmeyer reaction provides a classic route. This involves the diazotization of an amino group (at the C6 position) with a reagent like sodium nitrite (B80452) in an acidic solution to form a diazonium salt, which is then treated with a copper(I) cyanide solution to introduce the cyano group.

Multi-Component and One-Pot Synthetic Protocols

| Transformation | Method | Reagents | Key Features |

| Carboxylic Acid to Methyl Ester | Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; driven by excess alcohol or water removal. masterorganicchemistry.com |

| Bromo Group to Cyano Group | Palladium-Catalyzed Cyanation | Pd Catalyst, Cyanide Source (e.g., Zn(CN)₂) | Efficient and common for aryl halides. |

| Amino Group to Cyano Group | Sandmeyer Reaction | 1. NaNO₂, H⁺ 2. CuCN | Classic method involving a diazonium salt intermediate. |

| Multiple Steps in Sequence | One-Pot Synthesis | Sequential Reagent Addition | Aims to improve efficiency by reducing intermediate workups. researchgate.net |

Advanced Catalytic and Photochemical Synthesis

The construction of the polysubstituted naphthalene core of Methyl 6-cyanonaphthalene-2-carboxylate, as well as its subsequent functionalization, can be achieved through a variety of modern synthetic techniques. These methods offer improvements in efficiency, selectivity, and environmental impact over classical approaches.

Metal-Catalyzed Reaction Pathways in Naphthalene Synthesis

While specific metal-catalyzed syntheses leading directly to this compound are not extensively documented in readily available literature, the synthesis of its precursors is well-established and often relies on metal catalysis. A key precursor, Methyl 6-bromo-2-naphthoate, serves as a versatile intermediate. The cyano group can be introduced via a metal-catalyzed cyanation reaction, a common transformation in organic synthesis. Palladium-catalyzed cyanation reactions, for instance, are widely employed for the conversion of aryl bromides to aryl nitriles. This transformation typically involves a palladium(0) catalyst, a cyanide source such as zinc cyanide or potassium cyanide, and a phosphine (B1218219) ligand.

The synthesis of the naphthalene backbone itself can be achieved through various metal-catalyzed methods. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, can be utilized to construct the naphthalene ring system from simpler aromatic and aliphatic precursors. Halogen-bridged methylnaphthyl palladium dimers have been shown to be effective catalyst precursors in a range of coupling reactions, highlighting the importance of palladium in naphthalene chemistry.

Visible Light-Mediated Transformations for Carboxylation

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including carboxylation reactions. While a direct visible-light-mediated carboxylation to form the ester group of this compound has not been specifically reported, the principles of this technology could be applied to precursors. For instance, a visible-light-induced carboxylation of a 6-cyanonaphthalene derivative could potentially be developed. These reactions often utilize a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation with visible light, can facilitate the reaction of a substrate with a carboxylating agent, often carbon dioxide or a derivative thereof.

Photochemical Cycloaddition and Decarboxylation Approaches

Photochemical reactions, particularly cycloadditions, offer unique pathways for the synthesis of complex cyclic systems. The synthesis of naphthalene derivatives can be achieved through photochemical cycloaddition reactions. For example, a [2+2] photocycloaddition between a suitably substituted alkyne and a benzene (B151609) derivative could be envisioned as a route to the naphthalene core, which could then be further functionalized.

Furthermore, photochemical decarboxylation is a known process that can be mediated by visible light. While not directly applicable to the synthesis of the carboxylate group in the target molecule, this methodology highlights the potential of light-induced transformations in the broader context of naphthalene chemistry.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of a specific isomer of a polysubstituted naphthalene, such as the 2,6-disubstituted this compound, requires careful control of regioselectivity. The position of the functional groups on the naphthalene ring is critical to the compound's properties and reactivity.

In the context of building the naphthalene core, Diels-Alder reactions are a powerful tool for controlling regioselectivity. The choice of diene and dienophile, as well as the reaction conditions, can dictate the substitution pattern of the resulting cycloadduct, which can then be aromatized to the desired naphthalene. For instance, an intramolecular dehydro-Diels-Alder reaction can provide selective entry to arylnaphthalene structures.

When introducing substituents onto a pre-existing naphthalene ring, the inherent directing effects of the existing functional groups play a crucial role. For example, in the synthesis of this compound from a 2-substituted naphthalene, the introduction of the second substituent at the 6-position would be governed by the directing nature of the initial group.

Reaction Chemistry and Mechanistic Studies of Methyl 6 Cyanonaphthalene 2 Carboxylate

Reactivity of the Methyl Ester Functionality

The methyl ester group in Methyl 6-cyanonaphthalene-2-carboxylate is a primary site for nucleophilic attack and can undergo several key transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-cyanonaphthalene-2-carboxylic acid, under either acidic or basic conditions. The kinetics of alkaline hydrolysis of methyl naphthoates have been studied, revealing that the reactivity of esters at the 2-position of the naphthalene (B1677914) ring is influenced by the electronic nature of other substituents. canterbury.ac.nz The presence of the electron-withdrawing cyano group at the 6-position is expected to facilitate this process by increasing the electrophilicity of the ester carbonyl carbon.

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion.

Reduction: The methyl ester can be selectively reduced to the corresponding primary alcohol, (6-cyanonaphthalen-2-yl)methanol. While sodium borohydride (B1222165) is generally a mild reducing agent for esters, its reactivity can be enhanced by the addition of Lewis acids or by performing the reaction in specific solvent systems, allowing for the efficient reduction of aromatic methyl esters. byjus.com

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | 6-cyanonaphthalene-2-carboxylic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Alkyl 6-cyanonaphthalene-2-carboxylate |

| Reduction | NaBH₄/Lewis Acid or LiAlH₄ | (6-cyanonaphthalen-2-yl)methanol |

Transformations Involving the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities through hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Complete hydrolysis yields the dicarboxylic acid, naphthalene-2,6-dicarboxylic acid, while partial hydrolysis can afford the corresponding amide, methyl 6-(aminocarbonyl)naphthalene-2-carboxylate.

Reduction: The nitrile group can be reduced to a primary amine, affording methyl 6-(aminomethyl)naphthalene-2-carboxylate. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. For instance, in a Diels-Alder reaction, an unactivated cyano group can function as a dienophile, leading to the formation of pyridine (B92270) derivatives in a formal [2+2+2] cycloaddition strategy. nih.govorganic-chemistry.org While specific examples with this compound are not prevalent, this reactivity is a potential pathway for the synthesis of complex heterocyclic structures.

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (complete) | H₃O⁺ or OH⁻ | Carboxylic acid |

| Hydrolysis (partial) | H₂O₂, OH⁻ | Amide |

| Reduction | LiAlH₄ | Primary amine |

| Cycloaddition | Diene | Heterocycle (e.g., Pyridine) |

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The naphthalene ring system of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being governed by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the cyano and carboxylate groups activates the naphthalene ring for nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comlibretexts.org These groups can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. msu.edu For an SNA_r reaction to occur, a good leaving group, such as a halide, must be present on the ring. The cyano and carboxylate groups will direct incoming nucleophiles to the ortho and para positions relative to themselves. libretexts.org

Radical Reactions and Electron Transfer Processes

The naphthalene moiety and its substituents can participate in radical reactions and electron transfer processes, often initiated by light or radical initiators.

Radical Reactions: Photobromination of methylnaphthalenes has been shown to proceed via a free-radical mechanism, leading to substitution on the methyl group rather than the aromatic ring. acs.orgscirp.orgscirp.org While this compound lacks a methyl group on the ring, this illustrates the potential for radical reactions on alkyl side chains if they were present. The naphthalene ring itself can undergo radical additions, although this is less common than for simpler alkenes.

Electron Transfer Processes: Polycyclic aromatic hydrocarbons, including naphthalene derivatives, are known to participate in electron transfer reactions. bohrium.com The presence of electron-withdrawing cyano groups can significantly affect the electronic properties, such as electron affinity and ionization potential, of these molecules. acs.orgresearchgate.net Studies on cyano-functionalized polycyclic aromatic hydrocarbon anions have shown that these species can exhibit electronically excited states, which is relevant to their photochemical behavior. mdpi.com

Dearomatization and Hydrogenation Chemistry

The aromaticity of the naphthalene core can be disrupted through dearomatization and hydrogenation reactions, providing access to saturated and partially saturated polycyclic structures.

Dearomatization: Recent advances have demonstrated various methods for the dearomatization of naphthalenes. These include palladium-catalyzed dearomative 1,4-difunctionalization and asymmetric dearomative cyclopropanation to construct polycyclic compounds. scirp.orgresearchgate.net These reactions convert the flat aromatic system into a three-dimensional structure.

Hydrogenation and Reduction: Catalytic hydrogenation of the naphthalene ring system can lead to the formation of tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. The conditions for these reactions can be controlled to achieve partial or full saturation of one or both rings.

A classic method for the partial reduction of aromatic rings is the Birch reduction , which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. byjus.comwikipedia.org This reaction typically reduces one of the rings of naphthalene to a 1,4-diene. byjus.comwikipedia.org The regioselectivity of the Birch reduction on substituted naphthalenes is influenced by the electronic nature of the substituents. huji.ac.iluochb.cz For this compound, the electron-withdrawing groups would direct the reduction to the other ring.

Intramolecular Cyclizations and Rearrangements

The strategic placement of functional groups on the naphthalene scaffold can facilitate intramolecular cyclizations and rearrangements, leading to the formation of novel polycyclic systems.

Intramolecular Cyclizations: While specific examples for this compound are scarce, related naphthalene derivatives have been shown to undergo intramolecular photocyclization. For instance, irradiation of a methyl 2-(2,3-dimethylbut-2-enyloxymethyl)naphthalene-1-carboxylate derivative led to an eight-membered keto ether through a 1,9-hydrogen abstraction. The synthesis of substituted naphthalenes can also be achieved via a 6π-electrocyclization of a triene intermediate formed from the ring-opening of isoquinolines. nih.gov

Rearrangements: Substituted naphthalenes can undergo various rearrangement reactions. For example, a highly strained 8-nitro-1-naphthoic acid derivative has been reported to undergo an unusual rearrangement involving the fragmentation of a Csp²–Csp² bond of the naphthalene core under mild conditions. acs.org Catalytic ring-expansion rearrangements of related systems have also been developed for the synthesis of substituted naphthalenes. figshare.com These examples highlight the potential for skeletal rearrangements in sterically hindered or electronically activated naphthalene derivatives.

Elucidation of Reaction Mechanisms Through Experimental and Computational Means

Understanding the intricate details of the reaction pathways of this compound and related compounds relies on a combination of experimental and computational techniques.

Experimental Methods: Kinetic studies, such as those performed on the hydrolysis of methyl naphthoates, provide valuable data on reaction rates and the influence of substituents. canterbury.ac.nz Isotopic labeling is a powerful experimental tool for tracing the fate of atoms throughout a reaction, thereby elucidating the mechanism. researchgate.netnih.govnih.gov For example, by labeling the carbonyl carbon of the ester, one could follow its path during hydrolysis or transesterification.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to model reaction mechanisms, calculate the energies of intermediates and transition states, and predict the regioselectivity of reactions. researchgate.netacs.org Computational studies have been employed to investigate the electronic states of cyanonaphthalene anions, providing insights into their photochemical properties. mdpi.com Furthermore, computational analysis of transition states in naphthalene reactions can help to rationalize experimentally observed outcomes and guide the design of new synthetic routes. mdpi.comresearchgate.net

Spectroscopic and Analytical Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

The requested in-depth analysis, which includes high-resolution 1H NMR, 13C NMR, advanced multi-dimensional NMR techniques (such as COSY, HSQC, HMBC), solid-state NMR, and vibrational spectroscopy (FT-IR and Raman analysis), is crucial for the unambiguous structural elucidation and characterization of the compound. However, publications containing this specific information, which are typically found in peer-reviewed journals detailing the synthesis and characterization of novel compounds, were not identified in the performed searches.

Consequently, the generation of a detailed article focusing solely on the spectroscopic and analytical properties of this compound, as per the provided outline, cannot be fulfilled at this time due to the absence of the necessary primary data. The required information, including data tables of chemical shifts, coupling constants, and vibrational frequencies, remains unpublished or is not indexed in accessible scientific repositories.

Further research or de novo synthesis and characterization of this compound would be required to generate the specific data needed to populate the requested article structure.

Spectroscopic Characterization and Advanced Analytical Techniques

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence

The electronic absorption properties of Methyl 6-cyanonaphthalene-2-carboxylate are primarily governed by the extended π-conjugated system of the naphthalene (B1677914) core. The UV-Vis spectrum arises from the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org For this aromatic compound, the dominant electronic transitions are of the π→π* type, which are typically intense. rsc.orgyoutube.com The presence of the electron-withdrawing cyano (-CN) and carboxylate (-COOCH₃) groups attached to the naphthalene ring modifies the energy levels of the molecular orbitals, influencing the exact wavelengths of maximum absorption (λ_max). These substituents can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted naphthalene. The spectrum is expected to show multiple absorption bands, characteristic of the complex electronic structure of substituted polycyclic aromatic hydrocarbons.

| Transition Type | Orbital Promotion | Expected Wavelength Region | Molar Absorptivity (ε) |

| π→π | Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) | 250 - 350 nm | High (>10,000 M⁻¹cm⁻¹) |

| n→π | Non-bonding orbital (oxygen lone pair) to antibonding π* orbital | Longer wavelength, often obscured by π→π* bands | Low (<2,000 M⁻¹cm⁻¹) |

Naphthalene derivatives are well-known for their fluorescent properties, and this compound is expected to exhibit fluorescence upon excitation at its absorption wavelengths. Fluorescence occurs when the molecule relaxes from its excited electronic state back to the ground state by emitting a photon. nih.gov The photophysical properties, such as the fluorescence quantum yield (the efficiency of photon emission) and the fluorescence lifetime, are highly dependent on the molecular structure and its environment. mdpi.com The rigid naphthalene core restricts non-radiative decay pathways, often leading to significant fluorescence. The presence of both electron-donating (ester oxygen) and electron-withdrawing (cyano) groups can create an intramolecular charge-transfer character in the excited state, which influences the emission wavelength and Stokes shift (the difference between the absorption and emission maxima). Studies on related cyanonaphthalenes show that substituents significantly impact their photophysical properties. mdpi.com

| Photophysical Property | Description | Expected Value/Characteristic |

| Emission Maximum (λ_em) | Wavelength of maximum fluorescence intensity. | Expected in the 350-450 nm range. |

| Stokes Shift | Energy difference between the absorption and emission maxima (λ_em - λ_abs). | Moderate to large, influenced by substituent effects. |

| Quantum Yield (Φ_F) | Ratio of photons emitted to photons absorbed. | Moderate, dependent on solvent and molecular rigidity. mdpi.com |

| Fluorescence Lifetime (τ_s) | Average time the molecule spends in the excited state. | Typically in the nanosecond range for similar aromatic compounds. mdpi.com |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the precise molecular mass and elucidating the structure of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Due to the stability of the aromatic naphthalene system, the molecular ion peak is expected to be prominent and readily identifiable. libretexts.org

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The analysis of these fragmentation patterns provides conclusive structural evidence. For this compound, predictable fragmentation pathways include the cleavage of the ester group. Common fragmentation includes the loss of a methoxy (B1213986) radical (•OCH₃) to form an acylium ion [M-31]⁺, or the loss of the entire methoxycarbonyl radical (•COOCH₃) to form the 6-cyanonaphthalene cation [M-59]⁺. These fragmentation patterns are diagnostic for identifying the specific structure of the ester. nih.govlibretexts.org

| Ion | Proposed Fragmentation | Expected m/z |

| [M]⁺• | Molecular Ion | 211.06 |

| [M-31]⁺ | Loss of methoxy radical (•OCH₃) | 180.05 |

| [M-59]⁺ | Loss of methoxycarbonyl radical (•COOCH₃) | 152.05 |

| [C₁₀H₆CN]⁺ | 2-cyanonaphthalene cation (after potential rearrangement) | 152.05 |

Other Advanced Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that can provide information on the elemental composition and chemical states of the atoms within this compound, particularly when it is analyzed as a solid film or as part of a self-assembled monolayer. nih.gov The technique involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons.

The binding energies of these electrons are characteristic of the element and its chemical environment. For this compound, the high-resolution XPS spectrum would show distinct peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The C 1s spectrum can be deconvoluted into several components corresponding to the different types of carbon atoms: aromatic carbons (C-C/C-H), the nitrile carbon (C≡N), and the carboxylate carbon (O-C=O). Similarly, the O 1s spectrum can distinguish between the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O). The N 1s peak would confirm the presence of the cyano group. This level of detail makes XPS a powerful tool for confirming the chemical integrity and bonding structure of the compound on surfaces. nih.gov

| Element (Core Level) | Chemical Group | Expected Binding Energy (eV) |

| C 1s | Aromatic C-C, C-H | ~284.8 |

| C 1s | Nitrile (C≡N) | ~286.5 |

| C 1s | Carboxylate (O-C=O) | ~288.5 - 289.0 |

| N 1s | Nitrile (C≡N) | ~399.0 - 400.0 |

| O 1s | Carbonyl (C=O) | ~532.0 |

| O 1s | Ester (C-O) | ~533.5 |

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular structure of Methyl 6-cyanonaphthalene-2-carboxylate.

A successful SCXRD analysis of this compound would yield crucial data on its molecular conformation. This includes the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. Such data is fundamental for confirming the connectivity of atoms and understanding the steric and electronic effects that govern its three-dimensional shape. For instance, the planarity of the naphthalene (B1677914) ring system and the orientation of the methyl carboxylate and cyano substituents would be accurately determined.

Crystal Packing and Supramolecular Interactions

Although this compound does not possess strong hydrogen bond donors, weak C–H···O and C–H···N interactions could play a role in its crystal packing. These interactions, while weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal structure. In related naphthalene derivatives, similar weak hydrogen bonds have been observed to influence the formation of specific packing motifs.

The planar aromatic naphthalene core of this compound makes it a prime candidate for engaging in π-π stacking interactions. These non-covalent interactions are a result of the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The specific geometry of these interactions (e.g., face-to-face or offset) would be revealed by a crystallographic study, providing insight into the electronic communication between molecules in the solid state. For example, in the crystal structure of a related compound, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, π-π stacking interactions with centroid-to-centroid distances of 3.8568 (15) Å and 3.9698 (15) Å are observed. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of the types and relative importance of different intermolecular contacts.

A Hirshfeld surface analysis for this compound would generate a three-dimensional surface around the molecule, color-coded to indicate the nature and proximity of intermolecular contacts. The analysis would also produce a two-dimensional "fingerprint plot," which provides a quantitative summary of the different types of contacts. For instance, in the related 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the fingerprint plot reveals that H···H (34.5%), C···H/H···C (34.1%), O···H/H···O (11.8%), N···H/H···N (10.4%), and C···C (5.5%) contacts are the major contributors to the crystal packing. nih.gov A similar analysis for the title compound would offer a quantitative breakdown of the interactions governing its solid-state assembly.

Absence of Documented Polymorphism and Phase Transitions for this compound

Detailed searches of scientific literature and crystallographic databases have revealed no specific studies documenting polymorphism or phase transition phenomena for the chemical compound this compound.

While the study of polymorphism is a critical aspect of solid-state chemistry, influencing the physical and chemical properties of a compound, not all organic molecules exhibit this behavior, or in some cases, it has not yet been investigated or reported.

Extensive queries for research detailing the crystallographic investigations into different crystalline forms (polymorphs) of this compound, or studies on its behavior under varying temperature and pressure conditions (phase transitions), did not yield any specific results. The available literature focuses on other aspects of related compounds but does not provide the particular data required for an analysis of polymorphism for this specific molecule.

Therefore, no data tables or detailed research findings on the polymorphic forms, crystal packing variations, or thermodynamic relationships between different solid-state phases of this compound can be presented. It is concluded that, as of the current state of published scientific research, the polymorphic characteristics of this compound remain uncharacterized.

Applications in Advanced Materials Science and Chemical Industry

Role as a Chemical Intermediate in Organic Synthesis

The strategic placement of reactive functional groups on the naphthalene (B1677914) scaffold of Methyl 6-cyanonaphthalene-2-carboxylate makes it a valuable precursor in multi-step organic syntheses. The cyano and methyl ester moieties can be chemically transformed into a wide array of other functional groups, enabling the construction of more complex molecular structures.

Precursor for Dyes and Specialty Chemicals

While direct synthesis of commercial dyes starting from this compound is not extensively documented in publicly available literature, its structural motifs are found in various classes of functional dyes and specialty chemicals. The naphthalene core is a common component in many dye molecules, and the cyano group can be a precursor to other functionalities that influence the color and performance of a dye.

A notable example of a specialty chemical derived from a closely related structure is the liquid crystalline compound, 2-cyanonaphthalen-6-yl 4-(3,7-dimethyloctyloxy)–benzoate. researchgate.net The synthesis of this material highlights the utility of the cyanonaphthalene core in creating molecules with specific phase behaviors, which are essential for applications in displays and optical switching. The synthesis of such a compound involves the hydrolysis of the ester group to a carboxylic acid and the conversion of the cyano group to a hydroxyl group, followed by esterification. This demonstrates a potential synthetic pathway where this compound could serve as a key starting material.

| Compound Name | Application |

| 2-cyanonaphthalen-6-yl 4-(3,7-dimethyloctyloxy)–benzoate | Liquid Crystals researchgate.net |

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of multiple fused aromatic rings. They are of significant interest for their unique electronic and photophysical properties, making them valuable in materials science. The synthesis of complex and functionalized PAHs often relies on the use of versatile building blocks that can undergo annulation reactions to extend the aromatic system.

This compound, with its reactive sites, is a potential candidate for the construction of larger PAH systems. researchgate.netuni-heidelberg.de The ester and cyano groups can be manipulated to introduce functionalities that facilitate ring-closing reactions, a key step in the synthesis of many PAHs. rsc.org While specific, named reactions starting from this exact molecule to form complex PAHs are not widely reported in mainstream literature, the principles of PAH synthesis suggest its utility as a precursor for creating more extended and functionalized aromatic structures for advanced material applications. researchgate.net

Integration into Functional Organic Materials

The incorporation of this compound and its derivatives into functional organic materials is an area of growing interest. The inherent properties of the cyanonaphthalene unit, such as its planarity, rigidity, and electronic characteristics, make it an attractive component for materials with specific optical and electronic functions.

Optical and Electronic Materials Development

Naphthalene-based compounds are foundational in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.netjmaterenvironsci.comrsc.orgresearchgate.netfrontiersin.org The introduction of electron-withdrawing groups, such as the cyano group, onto the naphthalene core can significantly influence the electronic properties of the resulting materials.

A key area of application is in n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits. Cyano-substituted naphthalene diimides, for which this compound could serve as a precursor, have been investigated for their potential in air-stable, flexible, and optically transparent n-channel field-effect transistors. google.com The electron-withdrawing nature of the cyano group helps to lower the energy levels of the molecular orbitals, facilitating electron injection and transport. mdpi.com The development of such materials is crucial for advancing the field of organic electronics. researchgate.net

Furthermore, the photophysical properties of cyano-functionalized PAHs are of interest for their potential applications in nonlinear optics. jhuapl.edunih.govbohrium.com The presence of both electron-donating and electron-withdrawing groups on an aromatic system can lead to materials with large second-order nonlinear optical responses, which are valuable for applications in telecommunications and optical computing.

| Material Class | Potential Application |

| Cyano-substituted Naphthalene Diimides | n-type Organic Semiconductors, Field-Effect Transistors google.com |

| Functionalized PAHs | Nonlinear Optical Materials jhuapl.edunih.govbohrium.com |

Supramolecular Systems and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Host-guest chemistry, a central concept in this field, focuses on the formation of complexes between a host molecule with a cavity and a guest molecule that fits within it.

Components in Sensing and Catalysis

The development of fluorescent chemosensors for the detection of specific ions and molecules is an active area of research. nih.govnih.govrsc.orgrsc.orgresearchsolutions.com Naphthalene-based fluorophores are often employed in the design of these sensors due to their favorable photophysical properties. Derivatives of this compound could be synthesized to incorporate specific binding sites for target analytes. Upon binding, the fluorescence properties of the naphthalene unit would be altered, providing a detectable signal.

In the field of catalysis, organic ligands play a crucial role in modulating the activity and selectivity of metal complexes. rsc.orgjocpr.comnih.gov Ligands derived from this compound could be synthesized by modifying the ester and cyano groups to introduce coordinating atoms like nitrogen or oxygen. These ligands could then be used to prepare metal complexes with potential applications in various catalytic transformations. The rigid naphthalene backbone could provide a well-defined coordination environment around the metal center, influencing the catalytic outcome. While specific examples are not prevalent, the versatility of the starting material makes it a plausible candidate for ligand synthesis in catalysis research. researchgate.net

Research in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of chemical syntheses. Research into the sustainable production of specialty chemicals like this compound is an active area of investigation, focusing on the development of eco-friendly catalytic systems and the utilization of renewable resources.

The traditional synthesis of cyanated naphthalene derivatives often involves harsh reagents and generates significant waste. Modern approaches seek to overcome these limitations through innovative catalytic methods. While specific research on the green synthesis of this compound is emerging, broader studies on related compounds pave the way for more sustainable production routes.

Key areas of research in the green synthesis of naphthalene derivatives include:

Development of Novel Catalytic Systems: The exploration of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a primary focus. These catalysts often feature transition metals supported on various materials, offering high efficiency and selectivity under milder reaction conditions.

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign solvents is a cornerstone of green chemistry. Research is ongoing into the use of water, supercritical fluids, and ionic liquids as reaction media for the synthesis of naphthalene-based compounds.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This involves exploring addition reactions and other high-atom-economy transformations.

One promising approach involves the direct cyanation of naphthalene precursors using less toxic cyanating agents in conjunction with efficient catalytic systems. For instance, the use of copper-based catalysts in the presence of a mild oxidant can facilitate the introduction of the cyano group with high regioselectivity.

Interactive Table: Comparison of Traditional vs. Green Synthesis Approaches for Cyanated Aromatics

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Reagents | Often involves stoichiometric amounts of toxic cyanides (e.g., KCN, NaCN) and strong acids. | Catalytic amounts of less toxic cyanating agents. |

| Solvents | Typically uses volatile and often hazardous organic solvents. | Explores the use of water, supercritical CO₂, or biodegradable solvents. |

| Catalysts | May not use catalysts or may employ homogeneous catalysts that are difficult to recover. | Focuses on recyclable heterogeneous catalysts or biocatalysts. |

| Energy Consumption | Often requires high temperatures and pressures. | Aims for milder reaction conditions, potentially utilizing microwave or ultrasonic irradiation. |

| Waste Generation | Can produce significant amounts of hazardous waste. | Designed for high atom economy and minimal waste production. |

The pursuit of sustainable synthesis pathways for valuable chemical intermediates like this compound is not only an academic endeavor but also a critical step towards a more environmentally responsible chemical industry. As research progresses, the development of commercially viable and eco-friendly methods for its production will undoubtedly expand its applications in advanced materials and beyond.

Q & A

Q. Methodological Answer :

Crystallization : Grow single crystals via slow evaporation from a dichloromethane/methanol mixture.

Data Collection : Use X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and confirm molecular geometry .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Q. Methodological Answer :

Control Experiments : Re-run NMR under standardized conditions (e.g., deuterated DMSO, 298 K) to rule out solvent/aggregation effects.

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate -NMR chemical shifts and compare with experimental data.

Conformational Analysis : Use Cremer-Pople parameters to evaluate ring puckering effects on spectral discrepancies .

Example : A 0.2 ppm deviation in aromatic proton shifts may arise from nonplanar naphthalene ring conformations.

Advanced: What experimental design considerations are critical for assessing the compound’s in vitro toxicity?

Q. Methodological Answer :

Dose Randomization : Administer doses using a stratified random sampling approach to minimize bias (e.g., 0.1–100 µM range) .

Endpoint Selection : Measure cytotoxicity (MTT assay), oxidative stress (ROS detection), and genotoxicity (Comet assay).

Risk of Bias Mitigation : Follow NIH Risk of Bias guidelines (Table C-7):

- Ensure allocation concealment via blinded syringes.

- Include positive/negative controls (e.g., hydrogen peroxide for ROS) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

Electronic Property Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to identify reactive sites.

Transition State Modeling : Perform QM/MM simulations (e.g., in GAMESS) to map energy barriers for cyano-group substitution.

Solvent Effects : Incorporate PCM models to simulate reaction kinetics in polar aprotic solvents (e.g., DMF) .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat.

Ventilation : Use a fume hood for weighing and synthesis to avoid inhalation of fine particles.

Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do substituents (cyano vs. hydroxyl groups) influence the compound’s photophysical properties?

Q. Methodological Answer :

UV-Vis Spectroscopy : Compare absorption maxima (λ_max) of this compound with 6,7-dihydroxy analogs (e.g., bathochromic shifts due to hydroxyl H-bonding).

Quantum Yield Measurements : Use integrating sphere setups to quantify fluorescence efficiency changes.

TD-DFT Analysis : Simulate excited-state transitions to correlate substituent effects with experimental data .

Advanced: What methodologies are used to study the environmental fate of this compound in aqueous systems?

Q. Methodological Answer :

Hydrolysis Kinetics : Conduct pH-dependent stability studies (pH 3–10) at 25°C, monitoring degradation via HPLC.

Sediment Adsorption : Use batch equilibrium experiments with kaolinite/quartz to calculate Kₐ (adsorption coefficient).

Biodegradation Screening : Apply OECD 301F test with activated sludge to assess microbial breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.